LogP Comparison: Optimized Lipophilicity for CNS Drug Design vs. Amino Analog
(2,3-Dimethoxypyridin-4-yl)methanol exhibits a logP value of -0.59, placing it in a favorable lipophilicity range for CNS drug candidates and intermediates, whereas its direct amine analog, (2,3-dimethoxypyridin-4-yl)methanamine, has a significantly higher ALogP of 1.41 [1][2]. The lower logP of the target compound suggests better aqueous solubility and potentially more favorable blood-brain barrier penetration characteristics for certain CNS-targeted small molecules.
| Evidence Dimension | Lipophilicity (logP/ALogP) |
|---|---|
| Target Compound Data | -0.59 (logP) |
| Comparator Or Baseline | (2,3-dimethoxypyridin-4-yl)methanamine, ALogP 1.41 |
| Quantified Difference | ΔlogP = 2.0 (lower for target compound) |
| Conditions | Calculated/predicted values; target compound logP from ChemExper, comparator ALogP from Purdue CDEK |
Why This Matters
The distinct lipophilicity profile directly impacts compound solubility and potential CNS distribution, making the target compound a more suitable starting point for designing CNS-active agents with optimized physicochemical properties.
- [1] ChemExper Chemical Directory. (n.d.). (2,3-Dimethoxypyridin-4-yl)methanol. Calculated logP. View Source
- [2] Purdue University. (n.d.). Clinical Drug Experience Knowledgebase. ALogP for (2,3-dimethoxypyridin-4-yl)methanamine. View Source
